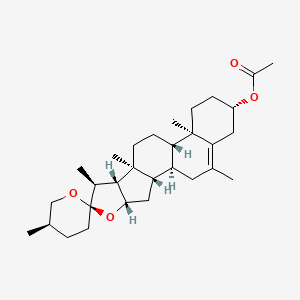
(25R)-6-Methylspirost-5-en-3beta-ol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(25R)-6-Methylspirost-5-en-3beta-ol acetate is a steroidal compound derived from diosgenin, a naturally occurring steroid sapogenin found in various plants such as wild yam. This compound is known for its significant biological activities and is often used as a precursor in the synthesis of various steroidal drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (25R)-6-Methylspirost-5-en-3beta-ol acetate typically involves the acetylation of (25R)-6-Methylspirost-5-en-3beta-ol. The process begins with the extraction of diosgenin from plant sources, followed by its conversion to (25R)-6-Methylspirost-5-en-3beta-ol through a series of chemical reactions. The final step involves the acetylation of the hydroxyl group at the 3beta position using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: In industrial settings, the production of this compound is carried out on a large scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced extraction techniques, followed by chemical synthesis under controlled conditions to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, particularly at the acetate group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Aplicaciones Científicas De Investigación
(25R)-6-Methylspirost-5-en-3beta-ol acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds and as a model compound in studying steroid chemistry.
Biology: The compound is used in research on steroid metabolism and its effects on biological systems.
Medicine: It serves as a starting material for the synthesis of steroidal drugs used in the treatment of various conditions such as inflammation and hormonal imbalances.
Industry: The compound is used in the production of steroidal pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (25R)-6-Methylspirost-5-en-3beta-ol acetate involves its interaction with specific molecular targets in the body. The compound exerts its effects by binding to steroid receptors, modulating the expression of genes involved in various physiological processes. It also influences the activity of enzymes involved in steroid metabolism, leading to changes in the levels of various steroid hormones.
Comparación Con Compuestos Similares
Diosgenin: The parent compound from which (25R)-6-Methylspirost-5-en-3beta-ol acetate is derived.
(25R)-6-Methylspirost-5-en-3beta-ol: The non-acetylated form of the compound.
Other steroidal sapogenins: Such as hecogenin and tigogenin.
Uniqueness: this compound is unique due to its specific acetylation at the 3beta position, which imparts distinct chemical and biological properties compared to its non-acetylated form and other similar compounds. This modification enhances its stability and bioavailability, making it a valuable compound in various applications.
Propiedades
Número CAS |
6877-73-2 |
|---|---|
Fórmula molecular |
C30H46O4 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate |
InChI |
InChI=1S/C30H46O4/c1-17-7-12-30(32-16-17)19(3)27-26(34-30)15-25-22-13-18(2)24-14-21(33-20(4)31)8-10-28(24,5)23(22)9-11-29(25,27)6/h17,19,21-23,25-27H,7-16H2,1-6H3/t17?,19-,21-,22+,23-,25-,26-,27-,28+,29-,30+/m0/s1 |
Clave InChI |
OGEFDNIZNJRWMH-YEZAWUPXSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)OC(=O)C)C)C)C)C)OC1 |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)C)O[C@]16CCC(CO6)C |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)OC(=O)C)C)C)C)C)OC1 |
| 6877-73-2 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


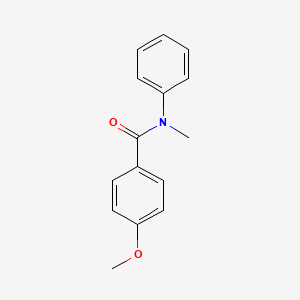
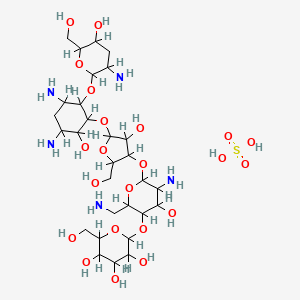
![4-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1618181.png)
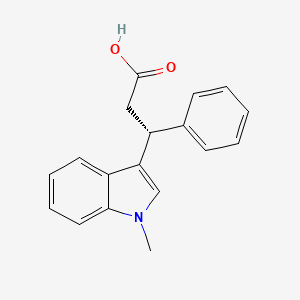
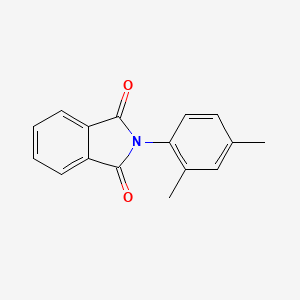
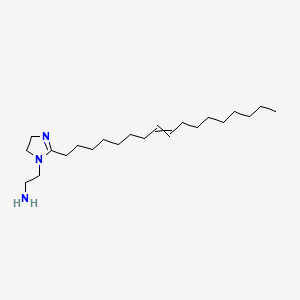
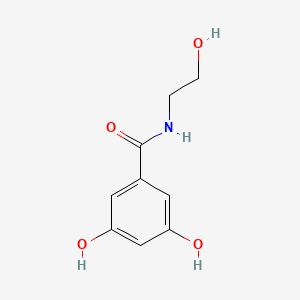
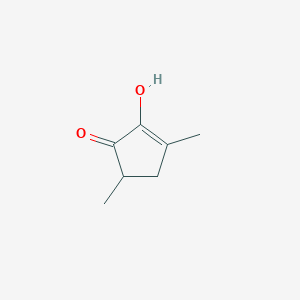
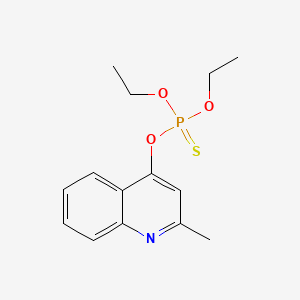
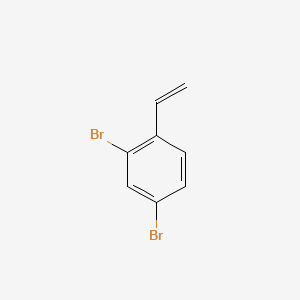
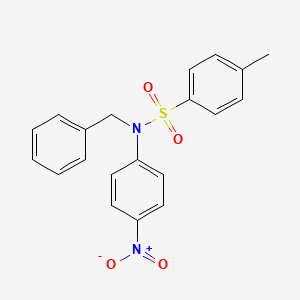
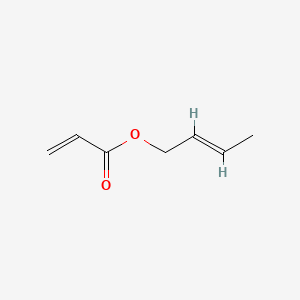
![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)

